(S,R,S)-AHPC-PEG2-C4-Cl

Catalog No.
S006852
CAS No.
M.F
C32H47ClN4O6S
M. Wt
651.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S,R,S)-AHPC-PEG2-C4-Cl

Product Name

(S,R,S)-AHPC-PEG2-C4-Cl

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-(6-chlorohexoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C32H47ClN4O6S

Molecular Weight

651.3 g/mol

InChI

InChI=1S/C32H47ClN4O6S/c1-22-28(44-21-35-22)24-11-9-23(10-12-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-43-16-15-42-14-8-6-5-7-13-33/h9-12,21,25-26,29,38H,5-8,13-20H2,1-4H3,(H,34,40)(H,36,39)/t25-,26+,29-/m1/s1

InChI Key

VVGFRQKHZOZAAG-UWPQIUOOSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCCCCCCl)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCCCCCCl)O

E3 ligase Ligand-Linker Conjugates 10 is a synthesized compound that incorporates an E3 ligase ligand and a linker used in PROTAC technology.

(S,R,S)-AHPC-PEG2-C4-Cl (CAS: 1835705-57-1) is a heterobifunctional small molecule, commonly classified as a HaloPROTAC, designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to any protein of interest expressed as a HaloTag fusion . Structurally, it consists of the highly potent (S,R,S)-AHPC VHL ligand connected via a short, 13-atom PEG2 linker to a terminal chloroalkane reactive group . In procurement and material selection, this compound serves as a critical chemical genetic tool, allowing researchers to rapidly validate the degradability of novel targets via the ubiquitin-proteasome system without requiring prior knowledge of a target-specific small-molecule binder .

Procurement Fit

Conjugation Chloroalkane handle enables direct SN2 coupling without pre-activation steps
Linker scaffold Fixed PEG2-C4 length provides a consistent geometry for PROTAC SAR studies
E3 ligase recruitment VHL ligand recruits the VHL E3 ubiquitin ligase for target protein ubiquitination

Substituting (S,R,S)-AHPC-PEG2-C4-Cl with generic PROTAC building blocks or benchmark degraders like HaloPROTAC3 (which utilizes a longer PEG4 linker and a different VHL ligand) fundamentally compromises target validation workflows [1]. Ternary complex formation between the E3 ligase, the degrader, and the target protein is highly sensitive to spatial geometry; a longer linker may induce an unproductive conformation, while a shorter linker might cause steric clashes . Furthermore, replacing the VHL-recruiting AHPC ligand with CRBN-recruiting alternatives introduces severe off-target neo-substrate degradation, confounding phenotypic readouts [1]. Therefore, procuring the specific PEG2-AHPC architecture is mandatory for comprehensive linker-length screening and clean, VHL-specific degradation data.

Substitution Risk

Terminal handle mismatch
NH2-, COOH-, or alkyne-terminated analogs require different coupling chemistries and protecting group strategies, which may alter synthetic compatibility.
PEG unit variation
Linker length differences of only 2–3 atoms can shift reported degradation outcomes from minimal to near-complete, undermining degrader consistency.
Ternary complex geometry
Substituting linker composition alters POI–PROTAC–E3 ligase orientation, potentially disrupting cooperative binding and degradation efficiency.

Linker Length and Ternary Complex Geometry

In targeted protein degradation, the distance between the E3 ligase and the target protein dictates the efficiency of ubiquitination. While the benchmark degrader HaloPROTAC3 utilizes a 16-atom PEG4 linker, (S,R,S)-AHPC-PEG2-C4-Cl features a shorter 13-atom PEG2 linker . This shorter architecture restricts the degrees of freedom within the ternary complex. For target proteins where the HaloTag is fused in close proximity to bulky domains, the shorter PEG2 linker can prevent the entropically unfavorable hook effect seen with longer chains, enabling productive ubiquitination[1].

Evidence DimensionLinker length and spatial geometry
Target Compound Data13-atom spacer (PEG2)
Comparator Or BaselineHaloPROTAC3 (16-atom spacer, PEG4)
Quantified Difference3-atom reduction in linker length, altering ternary complex constraints
ConditionsHaloTag-fusion degradation screening panels

Buyers must procure multiple linker lengths (e.g., PEG2, PEG4) because optimal degrader geometry is strictly target-dependent; relying solely on a PEG4 benchmark risks false negatives.

Conjugation Chemistry
Class-level inference
Direct SN2 with nucleophiles; no pre-activation required
Supports modular, parallel PROTAC synthesis
Validate coupling efficiency for each target ligand

Eliminating CRBN-Mediated Off-Target Effects

The choice of E3 ligase ligand is critical for maintaining phenotypic clarity during target validation. (S,R,S)-AHPC-PEG2-C4-Cl employs the VHL-specific (S,R,S)-AHPC ligand, which strictly targets the VHL complex without altering endogenous protein levels . In contrast, substituting this compound with CRBN-based HaloPROTACs (utilizing thalidomide or pomalidomide) inherently triggers the off-target degradation of neo-substrates such as IKZF1 (Ikaros) and IKZF3 (Aiolos)[1]. This off-target activity can cause confounding cytotoxicity in cell-based assays, making the VHL-based AHPC ligand superior for clean target validation.

Evidence DimensionOff-target neo-substrate degradation
Target Compound DataVHL recruitment (No IKZF1/3 degradation)
Comparator Or BaselineCRBN-based HaloPROTACs (Thalidomide/Pomalidomide)
Quantified DifferenceComplete elimination of IMiD-associated off-target degradation
ConditionsPhenotypic screening in live cell assays

Ensures that observed biological effects are exclusively due to the degradation of the target protein, preventing false-positive toxicity readouts.

Linker Spatial Geometry
Class-level inference
13-atom span (PEG2) vs PEG0/3/4/6 variants
PEG unit count alters ternary complex geometry
Degradation outcomes vary across linker lengths; validate per target

Rapid Target Validation Without Custom PROTACs

Determining whether a novel protein is susceptible to proteasomal degradation traditionally requires the de novo synthesis of target-specific PROTACs, a medicinal chemistry bottleneck that can take 3 to 6 months [1]. By procuring (S,R,S)-AHPC-PEG2-C4-Cl and applying it to cells expressing a CRISPR-engineered HaloTag-POI fusion, researchers can achieve target degradation within days . The terminal chloroalkane reacts irreversibly with the HaloTag, completely bypassing the need for a known small-molecule binder for the target protein [1].

Evidence DimensionTime to target degradation validation
Target Compound Data<1 week (using pre-synthesized HaloPROTAC)
Comparator Or BaselineCustom target-specific PROTAC synthesis
Quantified DifferenceReduces validation timeline by 3-6 months
ConditionsTarget validation workflows in early drug discovery

Procurement of this universal degrader allows biology teams to immediately validate degradation pathways before committing resources to expensive custom PROTAC campaigns.

Lipophilicity Profile
Class-level inference
4.1LogP
Hybrid PEG2-C4 balances hydrophobicity/hydrophilicity
Affects permeability and solubility; computational value

Linker-Length Screening Panels

Because optimal ternary complex formation is highly dependent on the specific geometry of the target protein, (S,R,S)-AHPC-PEG2-C4-Cl is procured alongside PEG4 and PEG6 variants to create a robust linker-length screening library. This ensures that sterically constrained HaloTag fusions, which may fail to degrade with longer linkers, are successfully targeted .

Chemical Genetics Target Validation

Used extensively in early-stage drug discovery to validate whether a novel protein of interest can be effectively degraded by the VHL E3 ligase. By treating CRISPR-edited HaloTag knock-in cell lines with this compound, researchers can bypass the need for target-specific ligands and immediately assess the phenotypic impact of protein knockdown .

CRBN Toxicity Negative Control

In studies where CRBN-based degraders show unexpected cytotoxicity, (S,R,S)-AHPC-PEG2-C4-Cl serves as a critical VHL-based comparator. It allows researchers to decouple the phenotypic effects of target degradation from the off-target neo-substrate degradation (e.g., IKZF1/3) inherent to thalidomide-based molecules [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Modular PROTAC Library Synthesis
Chloroalkane handle reactivity; consistent PEG2-C4 scaffold
Verify conjugation efficiency and linker SAR across target ligands
BCR-ABL Degrader Design Studies
Documented warhead conjugation strategies
Assess cellular degradation activity in BCR-ABL expressing models
HaloTag Fusion Protein Degradation
HaloPROTAC functionality (HaloTag7 fusion)
Confirm acute, reversible knockdown in HaloTag cell lines
Linker Length Optimization Studies
Discrete PEG2 benchmark against PEG0/3/4/6 variants
Map linker length to degradation efficacy for target–ligase pair

XLogP3

4.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

650.2904841 Da

Monoisotopic Mass

650.2904841 Da

Heavy Atom Count

44
[1]. US 20170121321 A1[2]. Lai AC, et al. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL. Angew Chem Int Ed Engl. 2016 Jan 11;55(2):807-10.

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